5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione
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Overview
Description
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen sulfide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylpyridine-2(1H)-thione.
Reduction: 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thiol.
Substitution: 5-(Hydroxymethyl)-6-halogenomethylpyridine-2(1H)-thione.
Scientific Research Applications
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)pyridine-2(1H)-thione: Lacks the methyl group at the 6-position.
6-Methylpyridine-2(1H)-thione: Lacks the hydroxymethyl group at the 5-position.
5-(Hydroxymethyl)-6-methylpyridine: Lacks the thione group.
Uniqueness
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxymethyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H9NOS |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) |
InChI Key |
GNSGIDOZMMSBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)CO |
Origin of Product |
United States |
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